molecular formula C16H22N2O3 B2962832 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1796925-30-8

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate

Cat. No.: B2962832
CAS No.: 1796925-30-8
M. Wt: 290.363
InChI Key: XDUUTRYCHAVIAF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate (CAS 1796925-30-8) is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 . This reagent features a pyrrolidinone scaffold, a structure of significant interest in medicinal chemistry. Compounds with similar pyrrolidine-2-one and phenylacetate motifs are investigated in pharmaceutical research for their potential as multi-target therapeutic agents, particularly in the development of central nervous system (CNS) active compounds . For instance, research into hybrid molecules containing these structural fragments has shown promise in preclinical studies for conditions such as epilepsy and neuropathic pain, often acting through multimodal mechanisms that may include ion channel modulation . The tert-butyl ester group in its structure often serves to improve the compound's physicochemical properties, such as membrane permeability and metabolic stability, making it a valuable intermediate for drug discovery and development . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)13(11-7-5-4-6-8-11)18-10-9-12(17)14(18)19/h4-8,12-13H,9-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUTRYCHAVIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate typically involves the reaction of tert-butyl 2-bromo-2-phenylacetate with 3-amino-2-oxopyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Key Differences:

Parameter Target Compound Methyl 2-(5-bromo-1H-indol-3-yl)-2-(4-(tert-butyl)phenyl)acetate Methyl 2-(1-methyl-1H-indol-3-yl)-2-phenylacetate
Molecular Formula C₇H₁₈ClNO (disputed) C₂₂H₂₂BrNO₂ C₁₈H₁₇NO₂
Functional Groups Pyrrolidinone, tert-butyl ester Indole, bromine, tert-butyl phenyl Indole, methyl ester
Synthesis Yield Not reported 47% 34%
Analytical Data Not available NMR, IR, HPLC (tR = 7.998–10.911 min) NMR, HPLC (tR = 7.17–7.46 min)

The indole-containing analogs demonstrate higher molecular complexity and lower synthesis yields compared to the target compound. Their HPLC retention times suggest distinct polarity profiles, likely influenced by bromine or methyl substituents .

Heterocyclic tert-Butyl Derivatives

3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one

This pyrazolone derivative () shares a tert-butyl group and phenyl substituent but differs critically in its heterocyclic core:

  • Molecular Formula: C₂₀H₁₈N₂O vs. the target compound’s disputed C₇H₁₈ClNO.
  • Hazards : Labeled with precautionary statements (e.g., P261, P262) due to uninvestigated toxicology .

tert-Butyl Benzofuran Derivatives

The compound tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () features a benzofuran-thiophene hybrid system:

  • Molecular Formula : C₂₀H₂₀O₅S .
  • Structural Complexity : Higher topological polar surface area (90.1 vs. unreported for the target compound) and six rotatable bonds .

Enzyme-Inducing tert-Butyl Antioxidants

  • Mechanism : BHA elevates hepatic glutathione S-transferase and epoxide hydratase activities in rodents, offering protection against mutagenic metabolites .
  • Contrast : The target compound’s biological activity remains unreported in the evidence, limiting functional comparisons.

Biological Activity

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that contribute to its biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of approximately 290.36 g/mol. Its structure includes a tert-butyl group , an amino group , and a pyrrolidinone moiety, which enhance its lipophilicity and influence its interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of tert-butyl 2-bromo-2-phenylacetate with 3-amino-2-oxopyrrolidine in the presence of bases such as sodium hydride or potassium carbonate, often conducted in solvents like dimethylformamide at elevated temperatures.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring interacts with enzymes and receptors, modulating various biological processes.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to have significant effects against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Compound Molecular Formula Biological Activity
This compoundC₁₆H₂₂N₂O₃Antimicrobial
Tert-butyl N-[3-amino-1-[3-(trifluoromethyl)phenyl]butyl]carbamateC₁₆H₂₂F₃N₃O₂CNS activity
Tert-butyl N-[4-amino-1-[3-(trifluoromethyl)phenyl]butyl]carbamate hydrochlorideC₁₆H₂₂ClF₃N₂O₂Anticancer properties

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on novel phenylthiazoles highlighted the effectiveness of compounds similar to this compound against MRSA strains. The compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL, indicating potent antimicrobial activity .
  • Pharmacokinetic Studies : Metabolism simulation studies using PK-Sim software revealed that compounds with similar structures exhibit favorable pharmacokinetic profiles, including prolonged half-lives and enhanced membrane penetration, which are crucial for maintaining therapeutic efficacy against resistant pathogens .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that the compound's structural features allow it to effectively inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a tert-butyl ester precursor with a functionalized pyrrolidinone moiety. A typical approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., via EDCI/HOBt coupling) to react with the amine group on the 3-amino-2-oxopyrrolidine ring.
  • Step 2 : Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during coupling .
  • Optimization : Adjust solvent polarity (e.g., isopropanol for solubility ), temperature (room temperature vs. reflux), and catalyst (e.g., trifluoroacetic acid for deprotection ). Monitor reaction progress via TLC or LC-MS.

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>95% target ).
  • NMR : Confirm stereochemistry and functional groups (e.g., tert-butyl peak at ~1.4 ppm in 1^1H NMR; pyrrolidinone carbonyl at ~170 ppm in 13^{13}C NMR).
  • Mass Spectrometry : Compare observed molecular ion ([M+H]+^+) with theoretical mass (calculate using empirical formula).

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential inhalation risks (similar to tert-butyl esters in ).
  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the tert-butyl ester group .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA from synthesis ) before disposal.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the 3-amino-2-oxopyrrolidine moiety?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to direct stereochemistry at the 3-amino position.
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
  • Analytical Validation : Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What strategies resolve contradictions in reported reactivity of the tert-butyl ester group under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Tert-butyl esters are stable under mild acids (e.g., acetic acid) but cleave with strong acids (e.g., TFA ).
  • Basic Conditions : Susceptible to hydrolysis in aqueous NaOH/THF mixtures.
  • Case Study : If conflicting data arise (e.g., unexpected cleavage), perform controlled experiments with varying pH and monitor via 1^1H NMR for tert-butyl peak disappearance .

Q. How to design stability studies for this compound under varying storage and reaction conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks.
  • Humidity : Expose to 75% relative humidity to assess hygroscopicity.
  • Analytical Endpoints : Quantify degradation products via LC-MS and track tert-butyl ester hydrolysis (e.g., mass shift of +56 Da for tert-butyl loss) .

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